3-Chloro-2-cyclopentylsulfanyl-pyridine
Overview
Description
3-Chloro-2-cyclopentylsulfanyl-pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the third position and a cyclopentylsulfanyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-cyclopentylsulfanyl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and cyclopentylthiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The 3-chloropyridine is reacted with cyclopentylthiol in the presence of the base, leading to the substitution of the chlorine atom with the cyclopentylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-cyclopentylsulfanyl-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
3-Chloro-2-cyclopentylsulfanyl-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and interactions involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 3-chloro-2-cyclopentylsulfanyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-ethoxypyridine: Similar in structure but with an ethoxy group instead of a cyclopentylsulfanyl group.
3-Chloro-2-thiopyridine: Contains a thiol group instead of a cyclopentylsulfanyl group.
Uniqueness
3-Chloro-2-cyclopentylsulfanyl-pyridine is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-chloro-2-cyclopentylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXPRDOWRUPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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